

Protocol for In Vitro T-Cell Proliferation Assay Using Tertomotide

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| Compound of Interest | | |
|----------------------|---------------------------|-----------|
| Compound Name: | Tertomotide hydrochloride | |
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Application Note & Protocol

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Introduction

Tertomotide (GV1001) is a synthetic peptide vaccine derived from the human telomerase reverse transcriptase (hTERT), a protein overexpressed in the majority of cancer cells.[1][2][3] As a cancer immunotherapy agent, Tertomotide is designed to stimulate the patient's immune system to recognize and eliminate tumor cells.[4][5] The mechanism of action involves the activation of T-lymphocytes. The 16-amino acid peptide is processed by antigen-presenting cells (APCs) and presented on Major Histocompatibility Complex (MHC) class I and class II molecules.[1][2] This leads to the activation and proliferation of both CD8+ cytotoxic T-lymphocytes and CD4+ helper T-cells, which orchestrate a targeted immune response against telomerase-expressing cancer cells.[2]

This document provides a detailed protocol for an in vitro T-cell proliferation assay to assess the immunomodulatory activity of Tertomotide. The assay measures the proliferation of T-cells isolated from peripheral blood mononuclear cells (PBMCs) in response to stimulation with Tertomotide. The recommended method utilizes carboxyfluorescein succinimidyl ester (CFSE) dye dilution analysis via flow cytometry, a robust and widely used technique to track cell division.[4][6]

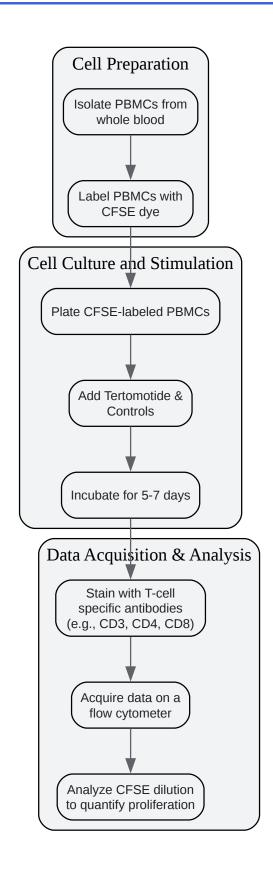


Principle of the Assay

The CFSE-based T-cell proliferation assay is a sensitive method for monitoring lymphocyte division. CFSE is a fluorescent dye that covalently labels intracellular proteins.[6] When cells divide, the dye is distributed equally between the two daughter cells, resulting in a halving of the fluorescence intensity with each cell division.[6] This allows for the visualization of distinct generations of proliferating cells by flow cytometry. By stimulating CFSE-labeled PBMCs with Tertomotide, the resulting T-cell proliferation can be quantified by analyzing the pattern of CFSE dilution in the T-cell population.

Experimental Workflow





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Caption: Workflow for the in vitro T-cell proliferation assay using Tertomotide.



Materials and Reagents

| Reagent | Supplier | Catalog No. |
|----------------------------------|------------------|----------------|
| Tertomotide (GV1001) | Custom Synthesis | N/A |
| Ficoll-Paque PLUS | GE Healthcare | 17-1440-02 |
| RPMI 1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 10270106 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| L-Glutamine | Gibco | 25030081 |
| CFSE Cell Division Tracker Kit | BioLegend | 423801 |
| Human CD3 Monoclonal Antibody | BioLegend | (e.g., 300406) |
| Human CD4 Monoclonal Antibody | BioLegend | (e.g., 317410) |
| Human CD8 Monoclonal Antibody | BioLegend | (e.g., 344708) |
| Phytohemagglutinin (PHA) | Sigma-Aldrich | L1668 |
| DMSO (cell culture grade) | Sigma-Aldrich | D2650 |

Experimental Protocol Preparation of Peripheral Blood Mononuclear Cells (PBMCs)

- Dilute human whole blood 1:1 with sterile phosphate-buffered saline (PBS).
- Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.
- Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.



- Carefully aspirate the upper layer, leaving the mononuclear cell layer at the plasma-Ficoll interface undisturbed.
- Collect the mononuclear cell layer and transfer to a new conical tube.
- Wash the cells by adding 3 volumes of PBS and centrifuging at 300 x g for 10 minutes.
- Repeat the wash step.
- Resuspend the cell pellet in complete RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine).
- Count the cells and assess viability using a hemocytometer and trypan blue exclusion.

CFSE Labeling

- Centrifuge the required number of PBMCs (e.g., 10-20 x 10⁶ cells) and resuspend the pellet in pre-warmed PBS at a concentration of 1 x 10⁶ cells/mL.
- Add CFSE to a final concentration of 0.5-5 μM (optimization may be required).
- Immediately vortex the cells and incubate for 10 minutes at 37°C, protected from light.
- To quench the staining reaction, add 5 volumes of ice-cold complete RPMI 1640 medium.
- Incubate on ice for 5 minutes.
- Wash the cells twice with complete RPMI 1640 medium to remove any unbound dye.
- Resuspend the CFSE-labeled cells in complete RPMI 1640 medium at a final concentration of 1-2 x 10⁶ cells/mL.

Cell Culture and Stimulation

- Plate 100 μL of the CFSE-labeled cell suspension into each well of a 96-well round-bottom plate (1-2 x 10⁵ cells/well).
- Prepare working solutions of Tertomotide and controls in complete RPMI 1640 medium.



- Add 100 μL of the appropriate stimulus to each well in triplicate:
 - Negative Control (Unstimulated): Complete RPMI 1640 medium only.
 - Tertomotide: Final concentration of 20 μg/mL.[7]
 - Positive Control: Phytohemagglutinin (PHA) at a final concentration of 5 μg/mL.
- Incubate the plate for 5-7 days in a humidified incubator at 37°C with 5% CO2.

Staining and Flow Cytometry

- After the incubation period, harvest the cells from each well into flow cytometry tubes.
- Wash the cells with PBS containing 2% FBS.
- Resuspend the cells in a cocktail of fluorescently-labeled antibodies against T-cell surface markers (e.g., anti-CD3, anti-CD4, anti-CD8) in PBS with 2% FBS.
- Incubate for 20-30 minutes at 4°C, protected from light.
- Wash the cells twice with PBS with 2% FBS.
- Resuspend the cells in 200-400 μL of PBS for flow cytometry analysis.
- Acquire data on a flow cytometer, ensuring to collect a sufficient number of events in the lymphocyte gate.

Data Analysis and Presentation

Data analysis is performed using flow cytometry software. After gating on the lymphocyte population and then on CD3+ T-cells (and subsequently CD4+ and CD8+ subsets), a histogram of CFSE fluorescence is generated. The unstimulated control will show a single bright peak, representing the parent generation. Proliferating cells will appear as a series of peaks with progressively lower fluorescence intensity.

Quantitative Data Summary



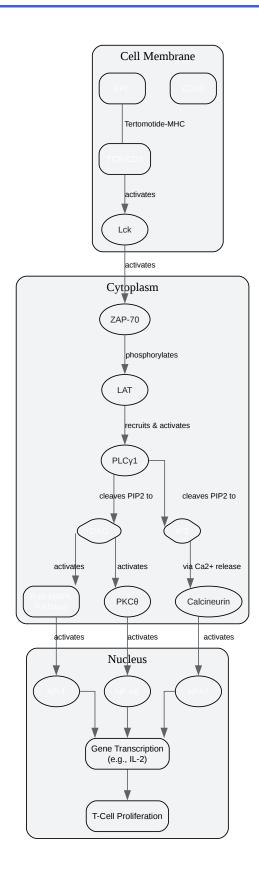
| Treatment Group | Proliferation Index | % Divided Cells |
|------------------------|---------------------|-----------------|
| Unstimulated Control | 1.0 ± 0.1 | 2.5 ± 0.8 |
| Tertomotide (20 μg/mL) | 3.2 ± 0.4 | 65.8 ± 5.2 |
| PHA (5 μg/mL) | 5.8 ± 0.6 | 92.1 ± 3.1 |

Note: The data presented in this table are representative and may vary depending on the donor PBMCs and experimental conditions.

T-Cell Activation Signaling Pathway

Upon engagement of the T-cell receptor (TCR) by the Tertomotide peptide-MHC complex on an APC, a cascade of intracellular signaling events is initiated, leading to T-cell activation, proliferation, and differentiation.





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Caption: Simplified signaling pathway of T-cell activation by Tertomotide.



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